ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE
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Overview
Description
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that features a benzo[b]thiophene core, a chlorine substituent, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-chloro-benzo[b]thiophene-2-carboxylic acid, which is then coupled with 2-amino-benzoic acid ethyl ester under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as carbonyl diimidazole or thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
(3-Chloro-benzo[b]thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester: Another derivative with similar structural features.
Uniqueness
What sets ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl ester group, for example, enhances its solubility and bioavailability, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C18H14ClNO3S |
---|---|
Molecular Weight |
359.8g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-18(22)11-7-3-5-9-13(11)20-17(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
JNGBONHRTUCXSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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